molecular formula C7H10N2OS B577493 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one CAS No. 14109-98-9

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

Cat. No.: B577493
CAS No.: 14109-98-9
M. Wt: 170.23
InChI Key: HLNIWBNQRJUEFK-UHFFFAOYSA-N
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Description

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one has a wide range of applications in scientific research:

Future Directions

The future directions for “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” could involve further studies on its synthesis, chemical reactions, and potential applications. Given the reported activity of a related compound against KRAS G12C , it may be of interest to explore the potential of “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” in the context of cancer therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diamine . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNIWBNQRJUEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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